molecular formula C11H12FN3 B14836410 2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline

2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline

Cat. No.: B14836410
M. Wt: 205.23 g/mol
InChI Key: NRUBGXFQHXEWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline is a compound that features a unique combination of an imidazole ring and a fluoro-substituted isoindoline structure. Imidazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the fluoro-substituted isoindoline moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-substituted position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while nucleophilic substitution can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives are known to inhibit enzymes like acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis, DNA synthesis, and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline is unique due to its fluoro-substituted isoindoline moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindole

InChI

InChI=1S/C11H12FN3/c12-10-3-1-2-8-6-15(7-9(8)10)11-13-4-5-14-11/h1-3H,4-7H2,(H,13,14)

InChI Key

NRUBGXFQHXEWCA-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)N2CC3=C(C2)C(=CC=C3)F

Origin of Product

United States

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